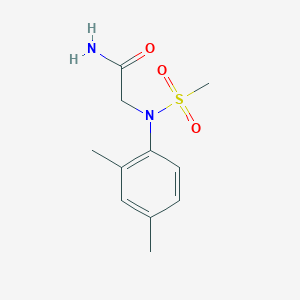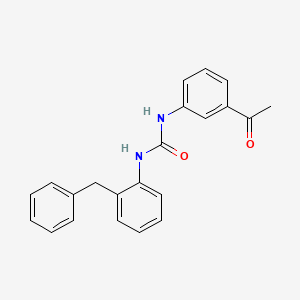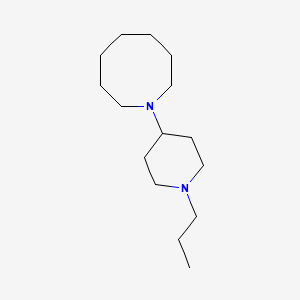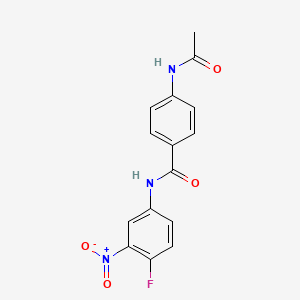
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug, but recent studies have shown its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wirkmechanismus
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to act on several different targets in the brain. N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of several different neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several different biochemical and physiological effects in animal models. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can reduce oxidative stress and inflammation in the brain, which can help protect neurons from damage. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of several different neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for promoting the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a relatively small molecule that can easily cross the blood-brain barrier, allowing it to act directly on the brain. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several different future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in treating other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). Additionally, research is needed to better understand the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and how it interacts with different neurotransmitter systems in the brain. Finally, there is a need for clinical trials to test the safety and efficacy of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
Synthesemethoden
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 2,4-dimethylphenylmagnesium bromide with methylsulfonyl chloride to form N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)acetamide. This intermediate compound is then reacted with glycine to form the final product, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects and can reduce neuroinflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-10(9(2)6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQODXELXDNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)




![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)